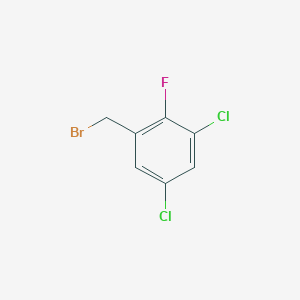
1-(Bromomethyl)-3,5-dichloro-2-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-3,5-dichloro-2-fluorobenzene is an organic compound with the molecular formula C7H4BrCl2F It is a derivative of benzene, where the benzene ring is substituted with bromomethyl, dichloro, and fluorine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3,5-dichloro-2-fluorobenzene typically involves the bromination of a precursor compound. One common method is the bromination of 3,5-dichloro-2-fluorotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Bromomethyl)-3,5-dichloro-2-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen substituents or to convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) under mild heating.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.
Major Products:
- Substitution reactions yield products like azides, thiols, or ethers.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in dehalogenated or methylated derivatives.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-3,5-dichloro-2-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Materials Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It is employed in the development of bioactive molecules and as a probe in biochemical assays.
Medicinal Chemistry: The compound is investigated for its potential as a building block in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-3,5-dichloro-2-fluorobenzene depends on its chemical reactivity. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in various synthetic pathways. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring further enhances its reactivity by stabilizing the transition states during reactions.
Comparación Con Compuestos Similares
Benzyl Bromide: Similar in structure but lacks the chlorine and fluorine substituents.
3,5-Dichlorobenzyl Bromide: Similar but without the fluorine substituent.
2-Fluorobenzyl Bromide: Similar but without the chlorine substituents.
Uniqueness: 1-(Bromomethyl)-3,5-dichloro-2-fluorobenzene is unique due to the combination of bromomethyl, dichloro, and fluorine groups on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C7H4BrCl2F |
|---|---|
Peso molecular |
257.91 g/mol |
Nombre IUPAC |
1-(bromomethyl)-3,5-dichloro-2-fluorobenzene |
InChI |
InChI=1S/C7H4BrCl2F/c8-3-4-1-5(9)2-6(10)7(4)11/h1-2H,3H2 |
Clave InChI |
HWRLHONIILPMHE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1CBr)F)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















